2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene
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Overview
Description
2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene is a chemical compound with the molecular formula C9H2ClF6NO. It is known for its unique structure, which includes both chloro and isocyanato groups attached to a benzene ring substituted with two trifluoromethyl groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3,5-bis(trifluoromethyl)aniline with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
[ \text{C}_9\text{H}_5\text{ClF}_6\text{N} + \text{COCl}_2 \rightarrow \text{C}_9\text{H}_2\text{ClF}_6\text{NO} + 2\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines to form ureas.
Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding amine and carbon dioxide.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols to form carbamates.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to form ureas.
Water: Used in hydrolysis reactions.
Alcohols: Used in addition reactions to form carbamates.
Major Products Formed
Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Carbamates: Formed from addition reactions with alcohols.
Scientific Research Applications
2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for potential use in drug development due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amino groups in proteins and other biomolecules, which can be modified through these reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Isocyanato-3,5-bis(trifluoromethyl)benzene
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 2-Chloro-1-isocyanato-4,6-bis(trifluoromethyl)benzene
Uniqueness
2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene is unique due to the presence of both chloro and isocyanato groups, which confer distinct reactivity patterns. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it valuable in various chemical transformations.
Properties
IUPAC Name |
2-chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H2ClF6NO/c10-7-5(9(14,15)16)1-4(8(11,12)13)2-6(7)17-3-18/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGIAJUEBREQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N=C=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H2ClF6NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00838264 |
Source
|
Record name | 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00838264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823791-63-5 |
Source
|
Record name | 2-Chloro-1-isocyanato-3,5-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00838264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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